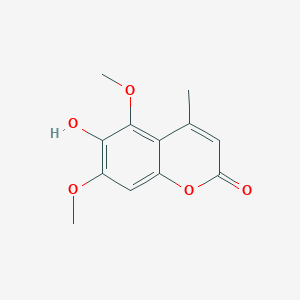
N,N'-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxypentane backbone with aziridine carboxamide groups attached, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) typically involves the reaction of aziridine derivatives with appropriate hydroxypentane precursors. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive aziridine groups.
化学反応の分析
Types of Reactions
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine rings can be reduced to form amine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amine derivatives, and various substituted aziridine products. These transformations expand the utility of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) in synthetic chemistry .
科学的研究の応用
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) involves its interaction with various molecular targets. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
Similar compounds include other aziridine derivatives and hydroxypentane-based molecules. Examples are:
Aziridine-1-carboxamide derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Hydroxypentane derivatives: These compounds have a similar backbone and can undergo analogous chemical transformations.
Uniqueness
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is unique due to its combination of aziridine and hydroxypentane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
106147-93-7 |
|---|---|
分子式 |
C11H20N4O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
N-[5-(aziridine-1-carbonylamino)-3-hydroxypentyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c16-9(1-3-12-10(17)14-5-6-14)2-4-13-11(18)15-7-8-15/h9,16H,1-8H2,(H,12,17)(H,13,18) |
InChIキー |
ZKKVEQCWDIKEAH-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)NCCC(CCNC(=O)N2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
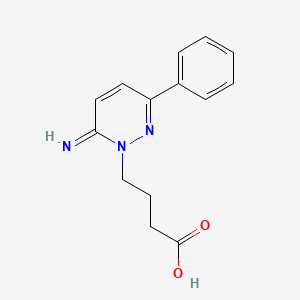
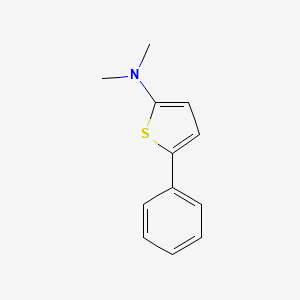
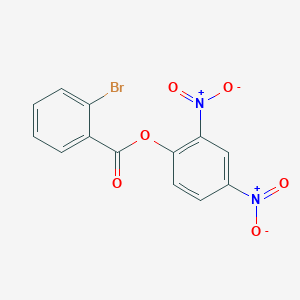
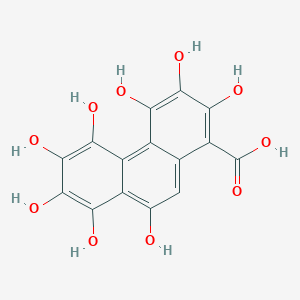
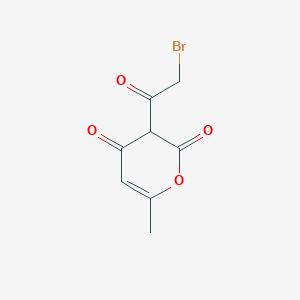
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
